molecular formula C19H22ClNO3 B13741066 Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride CAS No. 13696-09-8

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride

Cat. No.: B13741066
CAS No.: 13696-09-8
M. Wt: 347.8 g/mol
InChI Key: CQUFMBVKLXNKNE-UHFFFAOYSA-N
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Description

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is a chemical compound that belongs to the class of esters derived from benzilic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride typically involves the esterification of benzilic acid with 1-methyl-3-pyrrolidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzilic acid and 1-methyl-3-pyrrolidinol, which may then interact with biological pathways. The pyrrolidine ring can also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzilic acid, 1-ethyl-3-pyrrolidinyl ester: Similar in structure but with an ethyl group instead of a methyl group.

    Benzilic acid, 1-methyl-2-pyrrolidinyl ester: Differing in the position of the methyl group on the pyrrolidine ring.

    Benzilic acid, 1-methyl-3-piperidinyl ester: Featuring a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is unique due to its specific combination of a benzilic acid ester and a 1-methyl-3-pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

13696-09-8

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

(1-methylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C19H21NO3.ClH/c1-20-13-12-17(14-20)23-18(21)19(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,22H,12-14H2,1H3;1H

InChI Key

CQUFMBVKLXNKNE-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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